Compound Description: PN200-110 is a dihydropyridine calcium channel blocker. It is a radioligand used to study dihydropyridine receptors/calcium channels in insulin-secreting beta-cell lines. Research showed that PN200-110 binds specifically and with high affinity to RINm5F cell membranes. This binding was found to be modulated by membrane potential and inhibited by other L-type calcium channel blockers. []
Relevance: Both PN200-110 and the target compound, 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl thiocyanate, share the 2,1,3-benzoxadiazolyl structural motif. This shared motif suggests potential similarities in their binding properties and biological activities. []
Compound Description: R202-791 is another dihydropyridine compound known for its inhibitory action on L-type voltage-dependent Ca2+ channels. Studies using mutant channels demonstrated a significant decrease in sensitivity to R202-791, highlighting the importance of specific residues in the binding pocket. []
Relevance: Similar to PN200-110, R202-791 shares the 2,1,3-benzoxadiazolyl moiety with 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl thiocyanate. This structural similarity points towards a potential relationship in their interactions with biological targets, particularly those involving benzoxadiazole recognition. []
Compound Description: C6-NBD-PDMP is a fluorescently labeled analogue of d,l-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), an inhibitor of sphingolipid biosynthesis. It is used to study the impact of PDMP on membrane transport processes. Research showed that C6-NBD-PDMP does not directly localize in the Golgi apparatus, suggesting that PDMP’s effect on membrane flow is indirect and not solely related to sphingolipid metabolism at the Golgi apparatus. []
Relevance: C6-NBD-PDMP shares the 7-nitro-2,1,3-benzoxadiazol-4-yl subunit with 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl thiocyanate. The presence of this shared fluorescent subunit indicates potential applications of the target compound in fluorescence-based assays and microscopy studies. []
Compound Description: This compound is a fluorescent phospholipid analogue used to study lipid dynamics and membrane properties. It exhibits rapid spontaneous transfer between vesicle populations, a characteristic utilized to generate asymmetric lipid vesicles with distinct fluorescent labeling patterns. []
Relevance: This fluorescent analogue, alongside 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl thiocyanate, belongs to the class of compounds incorporating the 7-nitro-2,1,3-benzoxadiazol-4-yl fluorescent moiety. This commonality suggests the potential of the target compound as a tool in fluorescence-based investigations, particularly those focused on lipid interactions and membrane dynamics. []
Compound Description: This compound represents another fluorescent phospholipid analogue with applications in membrane research. Similar to its shorter-chain counterpart, it displays spontaneous intervesicular transfer, enabling the creation of asymmetric lipid vesicles for studying membrane interactions and dynamics. []
Relevance: Belonging to the same family of 7-nitro-2,1,3-benzoxadiazol-4-yl labeled phospholipids as 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl thiocyanate, this compound strengthens the argument for the target compound's potential utility in fluorescence-based studies exploring membrane organization and lipid behavior. []
Compound Description: NBD-egg-PtdEtn is a fluorescently labeled phospholipid used in studying lipid bilayers and membrane properties. It is particularly useful in visualizing and characterizing phase transitions in lipid monolayers. []
Relevance: This compound shares the 7-nitro-2,1,3-benzoxadiazol-4-yl fluorescent tag with 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl thiocyanate. The presence of this tag suggests that the target compound may also find application in fluorescence microscopy, potentially for investigating membrane-related processes or other systems where the benzoxadiazole moiety exhibits affinity. []
Compound Description: Compound 3 is a fluorescent derivative of D-glucosamine, synthesized from non-fluorescent 4-aryloxy-7- nitrobenzofurazans. It exhibits solvent-dependent UV-Vis and fluorescence spectra, making it suitable for analytical applications. One notable application is the determination of glucosamine levels in pharmaceutical preparations. []
Relevance: Both Compound 3 and 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl thiocyanate share the 7-nitro-2,1,3-benzoxadiazol-4-yl group. The shared group suggests that the target compound, like Compound 3, may also exhibit interesting fluorescent properties. This could be explored for potential applications in sensing or imaging. []
Compound Description: Compound 8 is a non-fluorescent analogue of 2-deoxy-D-glucose. While it has identifiable anomers observable in NMR spectra, they interconvert too rapidly for TLC separation. []
Relevance: Although Compound 8 lacks the fluorophore, its structural similarity to 4-(D-Glucosamino)-7-nitro-2,1,3-benzoxadiazol-4-yl (Compound 3) makes it relevant for comparison. This comparison can be useful in understanding the impact of the 7-nitro-2,1,3-benzoxadiazol-4-yl group on the properties of 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl thiocyanate, particularly its fluorescence behavior. []
Compound Description: Similar to Compound 8, Compound 9 is another non-fluorescent analogue of 2-deoxy-D-glucose. Like Compound 8, its anomers, visible in NMR spectra, are not separable by TLC due to rapid interconversion. []
Relevance: The structural analogy between Compound 9 and the fluorescent Compound 3, specifically the presence of the dinitrophenyl group instead of the 7-nitro-2,1,3-benzoxadiazol-4-yl group, offers a basis for comparative studies. These studies can shed light on the contribution of the 7-nitro-2,1,3-benzoxadiazol-4-yl moiety to the properties of 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl thiocyanate, particularly its potential for fluorescence. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.